molecular formula C8H5N3 B1213434 Imidazo[1,2-a]pyridine-3-carbonitrile CAS No. 6200-59-5

Imidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B1213434
CAS No.: 6200-59-5
M. Wt: 143.15 g/mol
InChI Key: DREUPRFRJOSEAM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring with a nitrile group at the third position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Scientific Research Applications

Imidazo[1,2-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-3-carbonitrile is recognized as a significant scaffold in medicinal chemistry, with a wide range of applications . It has been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, its primary targets are likely the biological components involved in the pathogenesis of these diseases.

Mode of Action

It is known that the compound interacts with its targets, leading to a reduction in bacterial growth . This suggests that the compound may inhibit essential biological processes in the bacteria, thereby limiting their ability to proliferate.

Biochemical Pathways

This compound affects the biochemical pathways associated with the survival and replication of tuberculosis bacteria . The compound’s interaction with its targets likely disrupts these pathways, leading to downstream effects that inhibit bacterial growth.

Pharmacokinetics

It has been suggested that the compound displays pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability and therapeutic efficacy.

Result of Action

The result of the action of this compound is a significant reduction in bacterial growth . This suggests that the compound has potent antibacterial effects, particularly against multidrug-resistant and extensively drug-resistant strains of tuberculosis .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-3-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with a wide range of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound interacts with proteins such as kinases and phosphatases, which are essential for cell signaling pathways. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound affects the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected tissues .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound can inhibit the activity of kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways and affects various cellular functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These temporal effects are crucial for understanding the potential therapeutic applications of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic transformations can affect the overall efficacy and toxicity of the compound. Additionally, this compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Additionally, this compound can bind to plasma proteins, which can influence its distribution and bioavailability in tissues .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, the compound can localize to the mitochondria, affecting mitochondrial function and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-carbonitrile typically involves multi-component reactions. One common method is the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, 2-aminopyridine, and an isocyanide . This reaction is known for its versatility and efficiency in constructing the imidazo[1,2-a]pyridine scaffold.

Industrial Production Methods: Industrial production methods for this compound often involve optimized versions of the aforementioned synthetic routes. These methods may include the use of high-throughput reactors and continuous flow chemistry to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This structural feature also contributes to its diverse biological activities and potential as a versatile scaffold in drug discovery .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREUPRFRJOSEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211052
Record name Imidazo(1,2-a)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6200-59-5
Record name Imidazo(1,2-a)pyridine-3-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006200595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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